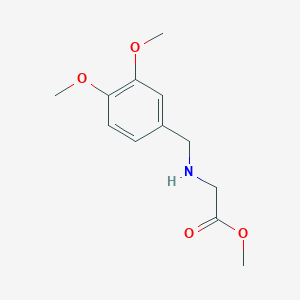
3-(3,4-Dimethylphenyl)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethylphenyl)-1-propanol can be achieved through several methods. One common approach involves the reduction of 3-(3,4-Dimethylphenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3,4-Dimethylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(3,4-Dimethylphenyl)propanal or further to 3-(3,4-Dimethylphenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield 3-(3,4-Dimethylphenyl)propan-1-amine when reacted with ammonia and a reducing agent.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-(3,4-Dimethylphenyl)propan-1-yl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 or LiAlH4 in THF or ethanol.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3-(3,4-Dimethylphenyl)propanal, 3-(3,4-Dimethylphenyl)propanoic acid.
Reduction: 3-(3,4-Dimethylphenyl)propan-1-amine.
Substitution: 3-(3,4-Dimethylphenyl)propan-1-yl chloride.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethylphenyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethylphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
3-(3,4-Dimethoxyphenyl)propan-1-ol: Similar in structure but with methoxy groups instead of methyl groups.
3-(3,4-Dimethylphenyl)propanal: The aldehyde form of the compound.
3-(3,4-Dimethylphenyl)propanoic acid: The carboxylic acid derivative.
Uniqueness: 3-(3,4-Dimethylphenyl)-1-propanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its methyl groups contribute to its hydrophobic character, influencing its solubility and reactivity compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C11H16O |
|---|---|
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
3-(3,4-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
OHJUXULNCIDDJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanal, 3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]-, hydrochloride (1:1)](/img/structure/B8778929.png)


![1-Vinyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B8778953.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-[4-(4-morpholinyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B8778964.png)








